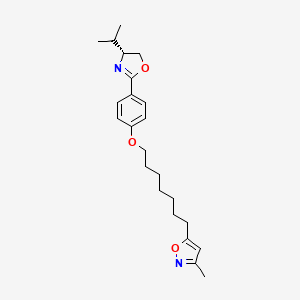
5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one: is an organic compound characterized by a pyrazinone core substituted with an aminophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitroaniline and 2,3-dimethylpyrazine.
Nitration and Reduction: The 4-nitroaniline undergoes nitration to form 4-nitrophenylamine, which is then reduced to 4-aminophenylamine.
Cyclization: The 4-aminophenylamine is then reacted with 2,3-dimethylpyrazine under acidic conditions to form the pyrazinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, particularly the cyclization process, which is crucial for forming the pyrazinone core.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyrazinone ring, potentially leading to the formation of dihydropyrazinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Dihydropyrazinone derivatives.
Substitution: Various substituted pyrazinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The compound’s structure allows for modifications that can enhance its biological activity and selectivity.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Aminophenyl)-2-methylpyrazin-3(1H)-one
- 5-(4-Aminophenyl)-6-ethylpyrazin-2(1H)-one
- 5-(4-Aminophenyl)-6-methylpyrimidin-2(1H)-one
Uniqueness
Compared to similar compounds, 5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of both the amino and methyl groups on the pyrazinone ring provides a distinct electronic environment that can be exploited in various applications.
This detailed overview highlights the significance of this compound in scientific research and industrial applications
Properties
| 89541-82-2 | |
Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-(4-aminophenyl)-6-methyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C11H11N3O/c1-7-11(13-6-10(15)14-7)8-2-4-9(12)5-3-8/h2-6H,12H2,1H3,(H,14,15) |
InChI Key |
DMEDQBLHGZLWRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC(=O)N1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


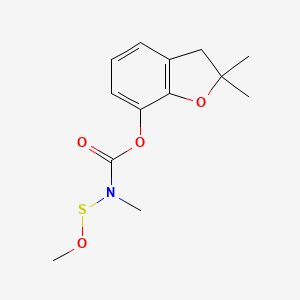

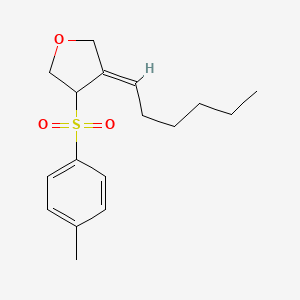
![Ethanone, 1-[4-(dimethylamino)-2-phenyl-5-pyrimidinyl]-](/img/structure/B12903858.png)
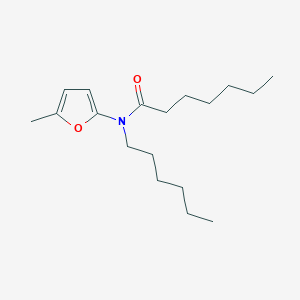
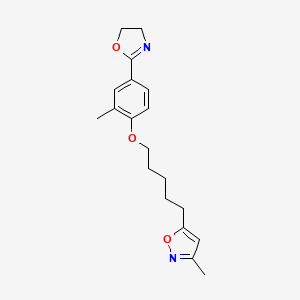


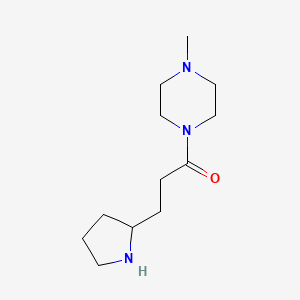
![N''-[([1,1'-Biphenyl]-4-yl)methyl]-N-(4,6-dimethylpyrimidin-2-yl)guanidine](/img/structure/B12903905.png)
